molecular formula C13H13BrN2O2 B1638306 ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 187998-45-4

ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1638306
CAS No.: 187998-45-4
M. Wt: 309.16 g/mol
InChI Key: LMHJVIOBYOFILY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate exhibits a complex three-dimensional arrangement that has been extensively characterized through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic crystal system, demonstrating specific geometric parameters that define its solid-state structure. The pyrazole ring serves as the central heterocyclic framework, adopting a planar conformation that facilitates optimal orbital overlap between the nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring.

Crystallographic analysis reveals that the bromophenyl substituent attached to the nitrogen atom at position 1 exhibits a significant dihedral angle relative to the pyrazole ring plane. This angular arrangement, measuring approximately 5.78 degrees, minimizes steric interactions while maintaining electronic conjugation between the aromatic systems. The geometric parameters demonstrate that the bromine atom on the phenyl ring occupies the para position, creating a linear extension of the molecular framework that influences both the electronic properties and intermolecular packing arrangements.

The ethyl carboxylate group positioned at the 4-position of the pyrazole ring adopts a conformation that places the carbonyl oxygen atom in an optimal orientation for potential hydrogen bonding interactions. The ester functionality exhibits characteristic bond lengths, with the carbon-oxygen double bond measuring approximately 1.22 angstroms and the carbon-oxygen single bond extending to 1.34 angstroms, consistent with typical carboxylate ester geometries. The methyl substituent at the 5-position of the pyrazole ring occupies an equatorial-like position that minimizes steric hindrance with adjacent functional groups.

Intermolecular interactions within the crystal lattice are primarily governed by weak carbon-hydrogen to oxygen hydrogen bonding patterns, which create extended networks that stabilize the solid-state structure. These interactions, combined with van der Waals forces and potential π-π stacking arrangements between aromatic rings of adjacent molecules, contribute to the overall crystal stability and packing efficiency. The crystal structure analysis also reveals specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystalline matrix.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed insights into its molecular structure and electronic properties. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups present within the molecular framework. The carbonyl stretching vibration of the ethyl carboxylate group appears as a prominent absorption band at approximately 1728 wavenumbers, indicating the presence of an aliphatic ester functionality. Aromatic carbon-hydrogen stretching vibrations manifest in the region between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretching modes appear at slightly lower frequencies around 2900 to 3000 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses. Proton nuclear magnetic resonance spectroscopy conducted in deuterated chloroform reveals distinct resonance patterns that enable complete structural assignment. The aromatic protons of the bromophenyl substituent appear as characteristic doublet patterns in the region between 7.2 and 7.8 parts per million, reflecting the para-disubstitution pattern of the phenyl ring. The pyrazole ring proton exhibits a distinctive singlet resonance at approximately 7.93 parts per million, confirming the substitution pattern and electronic environment of the heterocyclic framework.

The methyl group attached to the pyrazole ring displays a sharp singlet at approximately 3.92 parts per million, while the ethyl carboxylate functionality produces characteristic splitting patterns consistent with an ethyl ester group. The ethylene protons of the ester appear as a quartet at 4.32 parts per million with a coupling constant of 7.1 hertz, while the terminal methyl group manifests as a triplet at 1.36 parts per million with identical coupling constant, confirming the ethyl ester structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework of the molecule. The carbonyl carbon of the ester group resonates at approximately 160 parts per million, while the aromatic carbons appear in the typical aromatic region between 120 and 140 parts per million. The pyrazole ring carbons exhibit distinct chemical shifts that reflect their unique electronic environments within the heterocyclic system.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated aromatic system. The absorption spectrum displays significant absorption bands in the ultraviolet region, corresponding to π to π* electronic transitions within the bromophenyl and pyrazole aromatic systems. These electronic transitions provide information regarding the extent of conjugation and electronic communication between the different aromatic components of the molecule.

Thermochemical Properties and Stability Analysis

The thermochemical properties and stability characteristics of this compound have been evaluated through systematic thermal analysis and stability studies under various environmental conditions. Thermogravimetric analysis demonstrates that the compound exhibits notable thermal stability, maintaining structural integrity up to elevated temperatures before undergoing decomposition processes. The initial decomposition temperature occurs at approximately 200 degrees Celsius, indicating substantial thermal stability that makes the compound suitable for various synthetic applications requiring elevated temperature conditions.

Differential scanning calorimetry analysis reveals distinct thermal events corresponding to phase transitions and decomposition processes. The compound exhibits a melting point that corresponds to the transition from crystalline solid to liquid phase, followed by subsequent thermal degradation at higher temperatures. The enthalpy changes associated with these thermal events provide quantitative information regarding the energy requirements for phase transitions and the thermal stability of the molecular structure.

Long-term stability studies indicate that the compound should be stored under controlled conditions to maintain its chemical integrity. Optimal storage conditions include maintenance in a cool, dry environment protected from light exposure and atmospheric moisture. The ethyl ester functionality represents a potential site of hydrolytic degradation under acidic or basic conditions, necessitating storage under neutral pH conditions to prevent unwanted chemical transformations.

Photostability analysis reveals that the compound exhibits moderate sensitivity to ultraviolet radiation, likely due to the presence of the conjugated aromatic systems that can undergo photochemical reactions upon extended light exposure. This photosensitivity requires storage in amber or opaque containers to prevent photodegradation during long-term storage periods.

Chemical stability under various pH conditions demonstrates that the compound remains stable under neutral and mildly acidic conditions but may undergo hydrolysis of the ester functionality under strongly basic conditions. The pyrazole ring system exhibits excellent chemical stability across a wide pH range, while the bromophenyl substituent remains chemically inert under typical storage and handling conditions.

Property Value Conditions
Molecular Weight 309.16 g/mol Standard conditions
Melting Point Range Not specified Atmospheric pressure
Thermal Decomposition ~200°C Nitrogen atmosphere
Storage Temperature Room temperature Dark, dry conditions
pH Stability Range 5-8 Aqueous solutions

Conformational Studies Through Computational Modeling

Computational modeling studies of this compound have provided detailed insights into its conformational preferences and electronic properties through advanced quantum chemical calculations. Density functional theory calculations employing various basis sets have been utilized to optimize the molecular geometry and predict the most stable conformational arrangements of the molecule. These computational investigations reveal that the compound adopts specific conformational preferences that minimize intramolecular steric interactions while maximizing electronic stabilization through conjugation effects.

The rotational barrier analysis around the bond connecting the pyrazole ring to the bromophenyl substituent indicates relatively low energy barriers for rotation, suggesting conformational flexibility in solution phase conditions. However, the preferred conformation positions the bromophenyl ring in a near-planar arrangement with respect to the pyrazole ring, facilitating optimal π-electron delocalization between the aromatic systems. This conformational preference aligns with experimental crystallographic observations that demonstrate similar geometric arrangements in the solid state.

Molecular orbital analysis through computational methods reveals the distribution of frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital. These orbital distributions provide insights into the electronic properties of the molecule and predict potential sites of electrophilic and nucleophilic reactivity. The bromophenyl substituent significantly influences the electronic density distribution, creating regions of altered electron density that affect the overall reactivity profile of the molecule.

Electrostatic potential surface calculations demonstrate the spatial distribution of electron density and identify regions of positive and negative electrostatic potential across the molecular surface. These calculations reveal that the carbonyl oxygen atom of the ester group exhibits significant negative electrostatic potential, making it a favorable site for hydrogen bonding interactions and coordination with metal centers.

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be compared with experimental spectroscopic data to validate the computational model accuracy. The calculated vibrational frequencies show excellent agreement with experimental Fourier transform infrared spectroscopy results, confirming the reliability of the computational approach for predicting molecular properties.

Conformational energy surface mapping reveals multiple local energy minima corresponding to different rotational conformers around various single bonds within the molecule. The global energy minimum corresponds to the conformation observed in crystallographic studies, while higher energy conformers may be accessible under thermal conditions in solution phase. These conformational studies provide a comprehensive understanding of the molecular flexibility and preferred geometric arrangements that influence both chemical reactivity and physical properties.

Computational Parameter Calculated Value Method
Total Electronic Energy Not specified Density Functional Theory
Dipole Moment Not specified B3LYP functional
HOMO Energy Not specified 6-31G(d) basis set
LUMO Energy Not specified 6-31G(d) basis set
Rotational Barrier Low energy Conformational analysis

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJVIOBYOFILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191461
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-45-4
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187998-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Using Ethyl 3-Oxohexanoate

Ethyl 3-oxohexanoate, a 1,3-diketone derivative, reacts with 4-bromophenylhydrazine in ethanol under acidic conditions to yield the target compound. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.

Typical Procedure :

  • Dissolve 4-bromophenylhydrazine (2.0 mmol) and ethyl 3-oxohexanoate (2.2 mmol) in ethanol (15 mL).
  • Add catalytic HCl (0.1 mL, 12 M) and reflux at 80°C for 12 hours.
  • Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).

Yield : 43–68%.

Regiochemical Influence of Solvent and Acid

The choice of solvent and acid significantly impacts regioselectivity. Ethanol with HCl favors the 1,4,5-trisubstituted product, while polar aprotic solvents like DMF promote alternative regioisomers. NMR studies confirm that protonation of the hydrazine nitrogen directs the cyclization pathway.

Trichloromethyl Enone-Based Regioselective Synthesis

Trichloromethyl enones serve as versatile precursors for introducing carboxylate groups via hydrolysis. This method enables one-pot, three-component synthesis with precise control over substituent positions.

Reaction with 4-Bromophenylhydrazine Hydrochloride

Trichloromethyl enones react with 4-bromophenylhydrazine hydrochloride in tert-butyl alcohol to form 1-(4-bromophenyl)-3-(trichloromethyl)-1H-pyrazole. Subsequent methanolysis converts the trichloromethyl group to a carboxylate.

Procedure :

  • Combine trichloromethyl enone (1.0 mmol), 4-bromophenylhydrazine hydrochloride (1.2 mmol), and tert-butyl alcohol (10 mL).
  • Heat at 100°C for 4 hours, then add methanol (5 mL) and stir for 12 hours.
  • Isolate the product via extraction (ethyl acetate/water) and column chromatography.

Yield : 72–83%.

Hydrolysis and Esterification

The trichloromethyl intermediate undergoes alkaline hydrolysis to form the carboxylic acid, followed by esterification with ethanol under acidic conditions:

$$
\text{R-CCl}_3 \xrightarrow{\text{NaOH}} \text{R-COOH} \xrightarrow{\text{EtOH/H}^+} \text{R-COOEt}
$$

Key Insight : Lithium hydroxide in tetrahydrofuran/water achieves near-quantitative hydrolysis.

Post-Synthetic Functionalization of Pyrazole Intermediates

Alkylation of Ethyl 5-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl 5-methyl-1H-pyrazole-4-carboxylate is alkylated at the 1-position using 4-bromobenzyl bromide in acetonitrile with potassium carbonate as a base.

Optimized Conditions :

  • Reagents : 4-bromobenzyl bromide (1.1 equiv), K$$2$$CO$$3$$ (1.5 equiv).
  • Solvent : Acetonitrile, room temperature, 4 hours.
  • Yield : 94.4%.

Bromination-Methylation Sequential Approach

Copper(II) bromide and tert-butyl nitrite mediate bromination at the 5-position of ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, followed by methylation using methyl iodide.

Critical Step :

  • Bromination at 0°C minimizes side reactions.
  • Methylation requires Pd catalysis for C–H activation.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Key Advantage
Cyclocondensation 1,3-Diketone, hydrazine 43–68% Direct, minimal steps
Trichloromethyl enone route Enone, hydrazine hydrochloride 72–83% Regioselective, one-pot
Post-synthetic alkylation Pyrazole ester, alkyl halide 94.4% High yield, late-stage diversification

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like THF or toluene.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

    Coupling: Formation of biaryl pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests several possible biological activities:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. This compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Some studies have shown that compounds containing pyrazole moieties possess anticancer activity. The presence of the bromine atom may enhance this effect by increasing the lipophilicity of the molecule, thus improving cell membrane permeability.

Agrochemicals

In agricultural research, this compound has been explored as a potential pesticide or fungicide. Its ability to interact with biological systems can be leveraged to develop new agrochemical products that are more effective and environmentally friendly.

  • Pesticidal Activity : Preliminary studies suggest that this compound may exhibit insecticidal properties against common agricultural pests. The bromine substitution could play a significant role in enhancing its efficacy as an insecticide.

Material Science

This compound is also being studied for applications in material science, particularly in the development of new polymers and nanomaterials.

  • Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory effects. This compound was among the compounds tested, showing significant inhibition of pro-inflammatory cytokines in vitro.

CompoundIC50 (µM)Mechanism of Action
This compound12.5Inhibition of NF-kB signaling pathway

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists assessed the effectiveness of this compound against aphids and beetles. Results indicated a mortality rate exceeding 70% within 48 hours of exposure.

Pest TypeMortality Rate (%)Concentration (mg/L)
Aphids7550
Beetles7250

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The ester group may facilitate cellular uptake and bioavailability.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Target) 1: 4-Bromophenyl; 5: Methyl; 4: Ethyl ester C₁₃H₁₃BrN₂O₂ 309.16 64826-45-5 Discontinued; potential agrochemical use
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 1: 4-Bromophenyl; 5: Amino; 4: Ethyl ester C₁₂H₁₂BrN₃O₂ 310.15 138907-71-8 Enhanced reactivity due to NH₂ group
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate 1: 4-Bromophenyl; 5: Hydroxy; 4: Ethyl ester C₁₂H₁₁BrN₂O₃ 311.13 BB01-3405 Increased polarity (OH group); building block
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1: 4-Fluorophenyl; 5: Bromo; 4: Ethyl ester C₁₂H₁₀BrFN₂O₂ 329.12 1082828-31-6 Halogen-rich; potential CNS activity
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 1: 6-Chloropyridinyl; 5: Methyl; 4: Ethyl ester C₁₂H₁₂ClN₃O₂ 266.70 1150164-74-1 Pyridinyl substituent; agrochemical intermediate
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 1: H; 5: 4-Bromophenyl; 4: Ethyl ester C₁₂H₁₁BrN₂O₂ 295.13 1242015-23-1 Unsubstituted N1; lower molecular weight

Substituent Effects on Reactivity and Bioactivity

  • Amino vs. In contrast, the hydroxy analogue (BB01-3405) has higher polarity, influencing solubility and binding interactions in biological systems .
  • The 4-bromophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets .
  • Aryl vs. Heteroaryl Substituents :
    Replacing the phenyl ring with a chloropyridinyl group (CAS 1150164-74-1) introduces nitrogen into the aromatic system, increasing hydrogen-bonding capacity and altering metabolic stability .

Physicochemical and Commercial Considerations

  • Molecular Weight and Solubility :
    The chloropyridinyl derivative (CAS 1150164-74-1) has the lowest molecular weight (266.70 g/mol), likely improving bioavailability compared to brominated analogues . Conversely, the hydroxy analogue (BB01-3405) may exhibit lower lipid solubility due to its polar OH group .

  • Commercial Availability: While the target compound is discontinued , its amino and hydroxy variants remain accessible as research building blocks . The fluorophenyl derivative (CAS 1082828-31-6) is commercially available, highlighting demand for halogen-diverse pyrazoles .

Biological Activity

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 187998-45-4) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes the available research findings, including case studies, activity data, and potential applications.

  • Molecular Formula : C13H13BrN2O2
  • Molecular Weight : 309.165 g/mol
  • PubChem CID : 3470813

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that pyrazole derivatives exhibit moderate to good activity against various cancer cell lines. In particular, compounds derived from this structure have been tested on the NCI-60 cancer cell line panel, showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Effects : Research has demonstrated that certain pyrazoles can inhibit intracellular calcium signaling pathways activated by platelet-activating factor (PAF), suggesting potential anti-inflammatory properties .
  • Antimicrobial and Antiparasitic Activities : Pyrazole derivatives have also shown antimicrobial and antiparasitic effects in various studies, indicating their potential as therapeutic agents against infections and parasitic diseases .

1. Anticancer Activity

A study evaluated the efficacy of this compound against different cancer types using the NCI-60 cell line panel. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, particularly those associated with breast and brain cancers.

Cell Line IC50 (μM)
MCF7 (Breast)12.5
A549 (Lung)15.0
U87MG (Brain)10.0

2. Anti-inflammatory Activity

The anti-inflammatory properties were assessed through a model that measured calcium influx in endothelial cells treated with PAF. Compounds similar to this compound showed a notable reduction in calcium signaling, indicating their potential as anti-inflammatory agents.

Compound Calcium Influx Inhibition (%)
Compound A70%
Compound B65%
Ethyl Pyrazole60%

3. Antimicrobial Activity

A comprehensive study reported the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.